
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide (CPM) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPM is a small molecule that belongs to the class of benzamides and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide involves the inhibition of the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound binds to the extracellular domain of TRPV1, leading to the inhibition of calcium influx and subsequent inhibition of the activity of nociceptive neurons. Additionally, this compound can inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines and chemokines, the inhibition of nociceptive neurons, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS), which play a critical role in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, this compound has been shown to have a high degree of selectivity, which reduces the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide, including the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the development of more efficient synthesis methods for this compound could lead to its broader use in scientific research.
Métodos De Síntesis
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide can be synthesized using various methods, including the reaction of 4-methylsulfanylbenzoic acid with cyclopentylmethylamine, followed by the addition of thionyl chloride. The resulting product is then treated with N-methylmorpholine to obtain this compound. Another method involves the reaction of 4-methylsulfanylbenzoic acid with cyclopentylamine, followed by the addition of N-methylmorpholine and isobutyl chloroformate.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. Several studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, this compound has been shown to possess analgesic properties by inhibiting the activity of nociceptive neurons. Furthermore, this compound has been investigated for its anti-cancer properties, as it can induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Propiedades
IUPAC Name |
N-cyclopentyl-N-methyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-15(12-5-3-4-6-12)14(16)11-7-9-13(17-2)10-8-11/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZALDXWBCQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)
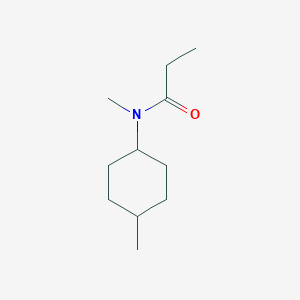

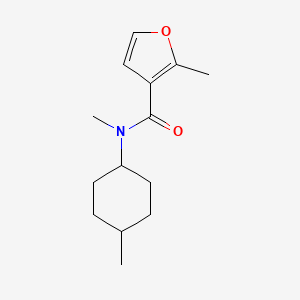
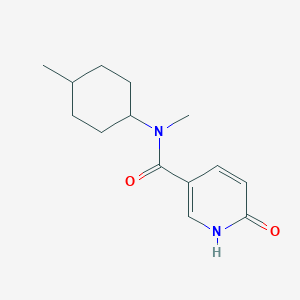
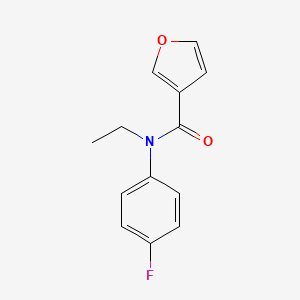
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

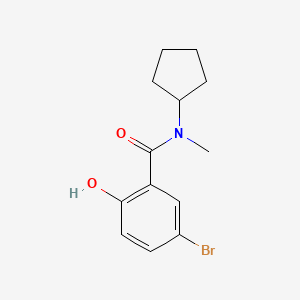

![N-(2-fluorophenyl)-2-[[5-(2-methoxyethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7503856.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-[[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7503865.png)

